N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
Systematic Naming and Formula Derivation
The IUPAC name N²-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide reflects its hierarchical substituent arrangement. The parent heterocycle, imidazo[1,2-a]pyridine, is substituted at position 6 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide’s nitrogen atom is further functionalized with a 3,4-dimethoxyphenethyl group.
Molecular Formula :
Derived through combinatorial analysis of substituents:
- Imidazo[1,2-a]pyridine core (C₇H₆N₂)
- 6-Methyl group (+C₁H₃)
- 2-Carboxamide (+C₁O₁N₁H₂)
- 3,4-Dimethoxyphenethyl substituent (+C₁₀H₁₃O₂)
The consolidated formula is C₁₉H₂₃N₃O₃ , with a molecular weight of 341.4 g/mol (calculated via atomic mass summation).
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N²-(3,4-Dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 341.4 g/mol |
| SMILES | COC1=C(C=C(C=C1)OCCNC(=O)C2=CN3C=CN=C3C(=C2)C)OC |
| InChIKey | NNZFCWKDBDOKEE-UHFFFAOYSA-N |
The SMILES string encodes the compound’s connectivity: the imidazo[1,2-a]pyridine core (C=CN3C=CN=C3C) is methylated at position 6 (C(=C2)C), while the carboxamide (NC(=O)C2) links to the 3,4-dimethoxyphenethyl group (OCCNC).
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-13-4-7-18-21-15(12-22(18)11-13)19(23)20-9-8-14-5-6-16(24-2)17(10-14)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
HHEGQSOOZZDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation between 6-methyl-2-aminopyridine and a halogenated 2-oxopropionamide derivative. As demonstrated in analogous syntheses, ethyl 3-bromo-2-oxopropionate reacts with 2-aminopyridine under reflux in acetic acid to yield ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (Fig. 1). This method leverages the nucleophilic attack of the aminopyridine’s nitrogen on the α-carbon of the 2-oxopropionamide, followed by cyclization and elimination of hydrogen bromide.
Reaction Conditions :
-
Solvent : Acetic acid
-
Temperature : Reflux (~120°C)
-
Duration : 6–10 hours
The ester intermediate is confirmed via IR spectroscopy (C=O stretch at ~1724 cm⁻¹) and ¹H NMR (ethyl group signals at δ 1.25–4.11 ppm).
Functionalization at Position 6 (Methyl Group Introduction)
The methyl group at position 6 is introduced via the 2-aminopyridine precursor. 6-Methyl-2-aminopyridine is either commercially sourced or synthesized through directed ortho-metalation of 2-aminopyridine followed by quenching with methyl iodide. This approach ensures regioselectivity, as the methyl group is installed prior to cyclocondensation, avoiding post-cyclization functionalization challenges.
Carboxamide Formation at Position 2
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes alkaline hydrolysis to yield 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reaction Conditions :
-
Reagents : Aqueous NaOH (10%) in ethanol
-
Temperature : Reflux (~80°C)
-
Duration : 4–6 hours
The carboxylic acid is characterized by IR (broad O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1679 cm⁻¹) and loss of ethyl signals in ¹H NMR.
Amide Coupling with 3,4-Dimethoxyphenethylamine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3,4-dimethoxyphenethylamine in the presence of a base (e.g., triethylamine). Alternatively, coupling agents like HATU or EDCl/HOBt facilitate direct amide bond formation.
-
Activation : 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (1 equiv), HATU (1.2 equiv), DIEA (3 equiv) in DMF, 0°C to room temperature, 1 hour.
-
Amination : 3,4-Dimethoxyphenethylamine (1.5 equiv), room temperature, 12 hours.
-
Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).
-
Yield : 65–75%
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. Fractions are analyzed by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 7:3).
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines
Scientific Research Applications
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation and survival. By inhibiting PI3K, the compound can induce apoptosis in cancer cells. The pathways involved include the PI3K/Akt signaling pathway, which is essential for cell growth and differentiation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The imidazo[1,2-a]pyridine-2-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Key structural variations include:
Phenyl Ring Substitutions
- Halogenated Phenyl Groups :
- Compounds 12–17 (e.g., N-3,5-difluorophenyl and N-2-chlorophenyl derivatives) feature halogen substituents, which enhance electron-withdrawing properties and metabolic stability .
- N-(4-Chlorophenyl)-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 4) demonstrated Nurr1 agonist activity, highlighting the role of halogens in target engagement .
- Methoxy-Substituted Phenyl Groups :
Carboxamide Side Chain Modifications
- Phenethyl vs.
- Heterocyclic Substitutions :
Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine-2-carboxamides
Pharmacological Activity
Anti-Tubercular Activity
- The target compound’s 3,4-dimethoxyphenethyl group may confer superior activity against Mycobacterium tuberculosis (Mtb) compared to halogenated analogs. For example:
- 7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide (MIC = 0.004 µM) and 4-fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (MIC = 0.03 µM) highlight the potency of methyl and fluorophenyl substituents .
- Imidazo[1,2-a]pyridine-2-carboxamides with methoxy groups (e.g., 5a-q in ) showed enhanced InhA binding in docking studies, suggesting the target compound’s dimethoxy group may optimize enzyme inhibition .
Nurr1 Agonist Activity
- N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) and (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) activated Nurr1, a nuclear receptor implicated in Parkinson’s disease. The target compound’s dimethoxy group may modulate Nurr1 affinity differently due to steric bulk .
Physicochemical and ADME Properties
- Molecular Weight and LogP: The target compound (MW ~352.4 g/mol, estimated) is heavier than CAS 899364-14-8 (MW 272.25 g/mol) due to the phenethyl chain .
- Synthetic Accessibility :
Table 2: Pharmacological and Physicochemical Comparison
Biological Activity
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenethyl group and a carboxamide moiety. The molecular formula is with a molecular weight of approximately 298.33 g/mol. Its structural properties contribute significantly to its biological activity.
1. Anticancer Properties
Research shows that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. For instance, studies have demonstrated that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound this compound has shown promise in targeting cancer cells by modulating signaling pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 4.0 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This is particularly relevant in the context of rising antibiotic resistance.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Modifications to the phenethyl group or the carboxamide moiety can significantly influence their potency and selectivity.
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Carboxamide Group : Critical for receptor binding and activity modulation.
Study 1: Antitumor Activity
A recent study investigated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups after treatment for four weeks.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
